2-Aminopent-4-en-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

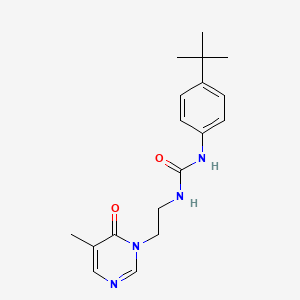

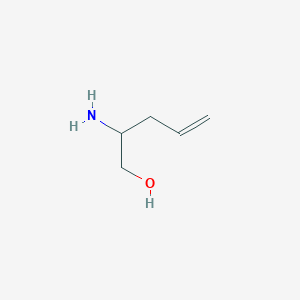

2-Aminopent-4-en-1-ol, also known as delta-amino-allyl alcohol, is an amino alcohol with the chemical formula C5H9NO. It has a molecular weight of 101.15 .

Molecular Structure Analysis

The InChI code for 2-Aminopent-4-en-1-ol is 1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Aminopent-4-en-1-ol has a molecular weight of 101.15 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis of 5-Aminopent-2-ene-4-inals : These compounds can be obtained by Pd(0)-catalyzed coupling of stannyl ynamines or silyl ynamines with 3-iodoacroleine. They react with acids like HCl or AcOH to give 5-amino-5-X-pentadienals, which are of interest for potential rearrangement reactions (Berger & Neuenschwander, 1995).

Influence of the Allylic Amino Group : The allylic amino group in N-substituted 3-aminopent-4-en-1-ols significantly impacts the π-facial stereoselectivity and reactivity in electrophilic additions to double bonds. The selectivity of iodoetherification of these compounds provides insight into the electronic effects of the N-substituents (Tamaru, Harayama, & Bando, 1993).

Rhodium-Catalyzed Reactions for Piperidinone Synthesis : Rhodium-catalyzed reactions of 5-aminopent-1-enes with carbon monoxide and hydrogen can yield 2-piperidinone derivatives under mild conditions. This process shows versatility with different amines (Anastasiou & Jackson, 1991).

Synthesis of α-Amino Acid Derivatives : Highly substituted α-amino esters can be prepared via a Pd(II)-catalyzed three-component coupling involving 2-aminopent-4-enoates. This method is significant for synthesizing tetrahydropyridines with α-amino ester groups (Hopkins & Malinakova, 2007).

Crystal and Molecular Structures Analysis : X-ray studies of amino-pent-3-en-2-ones reveal insights into bond lengths and intermolecular interactions, highlighting the classical N-H...O hydrogen bond's role in stabilizing these structures (Dobrynin et al., 2008).

Biological and Medicinal Applications

- Inhibition of Aldose Reductase : Synthesized (S)-2-amino-5-[aryl]pent-4-ynoic acids have been identified as selective and potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This research also involves molecular docking studies to understand binding modes (Parpart et al., 2015).

Catalytic and Industrial Applications

- Acid-Base Properties in Catalysis : The acid-base properties of various oxides have been investigated using calorimetric and catalytic methods. These studies involve the transformation of 4-methylpentan-2-ol to 4-methylpent-1-ene, a process relevant to polymer manufacturing (Cutrufello et al., 2002).

Enzymatic and Biochemical Research

Enzymatic Studies on Amino Acid Derivatives : The enzymatic action on stereoisomers of 2-amino-3-methylpent-4-enoic acid has been explored to secure stereochemically pure compounds. This research contributes to understanding the specificity and efficiency of enzymes like L-aminoacylase and L-amino acid oxidase (Bakke, Ohta, Kazmaier, & Sugai, 1999).

Characterization of Hydratase Enzymes : Studies on 2-hydroxypentadienoic acid hydratase, involved in bacterial degradation of aromatic compounds, have provided insights into the enzyme's kinetics, substrate specificity, and reaction mechanism (Pollard & Bugg, 1998).

Safety and Hazards

The safety data sheet (SDS) for 2-Aminopent-4-en-1-ol indicates that it is a hazardous substance. The pictograms GHS05 and GHS07 suggest that it may cause skin burns and eye damage, and may be harmful if inhaled .

Relevant Papers I found some references to 2-Aminopent-4-en-1-ol in the technical documents and MSDS provided by Sigma-Aldrich . These documents might contain more detailed information about the compound.

Eigenschaften

IUPAC Name |

2-aminopent-4-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZXECFPTUZDMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]butan-2-one](/img/structure/B2433417.png)

![7-Benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433419.png)

![methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate](/img/structure/B2433420.png)

![(E)-3-(4-(methylthio)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2433424.png)

![Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate](/img/structure/B2433426.png)